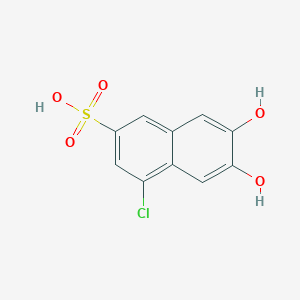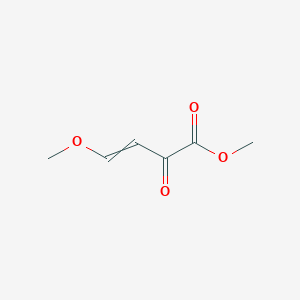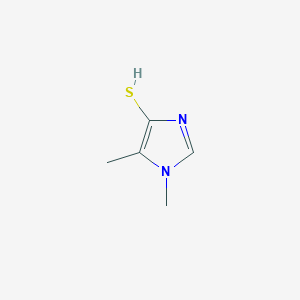
(Trimethylsilyl)methyl 2-fluoroprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Trimethylsilyl)methyl 2-fluoroprop-2-enoate is an organosilicon compound that features a trimethylsilyl group attached to a fluorinated prop-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Trimethylsilyl)methyl 2-fluoroprop-2-enoate typically involves the reaction of trimethylsilyl chloride with a fluorinated prop-2-enoate precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to isolate the compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
(Trimethylsilyl)methyl 2-fluoroprop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles or nucleophiles.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding alcohol and fluorinated carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, electrophiles such as halogens, and bases such as sodium hydroxide. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a silylamine derivative, while hydrolysis would produce the corresponding alcohol and acid.
Aplicaciones Científicas De Investigación
(Trimethylsilyl)methyl 2-fluoroprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the modification of biomolecules to study their structure and function. It can also be used in the synthesis of fluorinated analogs of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical agents. Its fluorinated moiety is of particular interest due to the unique properties imparted by fluorine atoms.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (Trimethylsilyl)methyl 2-fluoroprop-2-enoate involves its ability to undergo various chemical transformations. The trimethylsilyl group acts as a protecting group, allowing selective reactions to occur at other sites in the molecule. The fluorinated prop-2-enoate moiety can participate in addition and substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl trifluoromethanesulfonate: This compound is used in similar applications, particularly in organic synthesis as a reagent for activating ketones and aldehydes.
Trimethylsilyl (fluorosulfonyl)difluoroacetate: Another fluorinated organosilicon compound used in the synthesis of difluorocarbene precursors.
Uniqueness
(Trimethylsilyl)methyl 2-fluoroprop-2-enoate is unique due to its combination of a trimethylsilyl group and a fluorinated prop-2-enoate moiety. This combination imparts unique reactivity and stability, making it valuable in various applications. Its ability to undergo multiple types of reactions and its potential for use in diverse fields highlight its versatility and importance in scientific research.
Propiedades
Número CAS |
116462-39-6 |
|---|---|
Fórmula molecular |
C7H13FO2Si |
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
trimethylsilylmethyl 2-fluoroprop-2-enoate |
InChI |
InChI=1S/C7H13FO2Si/c1-6(8)7(9)10-5-11(2,3)4/h1,5H2,2-4H3 |
Clave InChI |
YCYFTXZPQBUCFB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)COC(=O)C(=C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


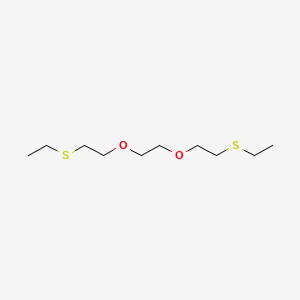
![2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine](/img/structure/B14296671.png)
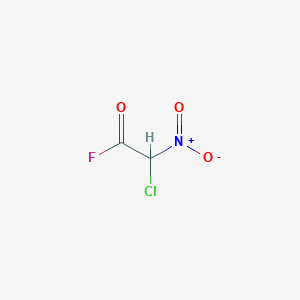

![Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14296693.png)
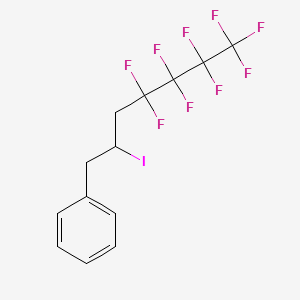

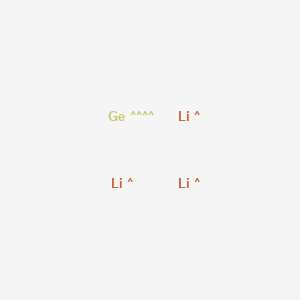

![2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid](/img/structure/B14296733.png)
![7-Azidotetrazolo[1,5-a]pyrimidine](/img/structure/B14296734.png)
